molecular formula C34H34CuN4O6 B033717 Copper chlorophyllin A CAS No. 65963-40-8

Copper chlorophyllin A

Cat. No. B033717
CAS RN: 65963-40-8
M. Wt: 658.2 g/mol
InChI Key: WPBQCXCSXYDWNY-PVMVIUQGSA-L
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Description

Copper chlorophyllin A, also known as Sodium Copper Chlorophyllin (SCC), is a semi-synthetic derivative of natural chlorophyll pigment . It is a water-soluble salt that is a derivative of chlorophyll, differing in the identity of the cations associated with the anion . Its most common form is a sodium/copper derivative used as a food additive and in alternative medicine .


Synthesis Analysis

Copper chlorophyllin is synthesized by the alkaline hydrolysis of chlorophyll . The process involves obtaining copper trisodium chlorophyllin from natural chlorophyll, which is widely used as a major green food colorant in cosmetics and medical devices . In another method, metalloporphyrin compounds were obtained by modifying sodium-copper chlorophyllin .


Molecular Structure Analysis

Copper chlorophyllin A has a complex molecular structure. It contains a large ring structure known as a chlorin, which encases and binds the copper atom . The copper center uniquely defines the molecule as Copper chlorophyllin A .


Chemical Reactions Analysis

Copper chlorophyllin A has been found to be an efficient catalyst and comonomer for atom transfer radical polymerizations (ATRP) . It has also been shown to bind to some environmental mutagens such as the polycyclic aromatic hydrocarbons .


Physical And Chemical Properties Analysis

Copper chlorophyllin A is a dark green to blue/black powder or dark green solution . It is water-soluble and has a molar mass of 724.159 g·mol −1 .

properties

IUPAC Name

copper;[(17S,18S)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-18,24-dihydro-17H-porphyrin-2-ylidene]methanediolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O6.Cu/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;/h7,12-14,17,21,37,43-44H,1,8-11H2,2-6H3,(H,39,40)(H,41,42);/q;+2/p-2/t17-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWOHWBPKWVAAB-PVMVIUQGSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)O)CC(=O)O)C)C.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4[C@H]([C@@H](C(=CC5=NC(=C2)C(=C5C)C=C)N4)C)CCC(=O)O)CC(=O)O)C)C.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34CuN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019293
Record name Copper chlorophyllin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Copper chlorophyllin A

CAS RN

26317-27-1
Record name Copper chlorophyllin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trihydrogen (2S-trans)-[18-carboxy-20-(carboxymethyl)-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionato(5-)-N21,N22,N23,N24]cuprate(3-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COPPER CHLOROPHYLLIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7D7N8KA5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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